molecular formula C7H11NO2 B3048029 (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid CAS No. 152723-57-4

(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid

Cat. No.: B3048029
CAS No.: 152723-57-4
M. Wt: 141.17
InChI Key: HWOAMAASOUOLEG-YFKPBYRVSA-N
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Description

(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid: is a spirocyclic compound that features a unique structural motif, making it an interesting subject for chemical and pharmaceutical research This compound is characterized by a spiro-connected bicyclic system, where a nitrogen atom is incorporated into one of the rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid typically involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through the Simmons-Smith reaction or its variations (e.g., Et2Zn/ClCH2I, Et2Zn/CH2I2/CF3COOH) . This method allows for the formation of the spirocyclic structure with high efficiency.

Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The process may also include purification steps such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid serves as an intermediate in the synthesis of complex molecules, particularly in the development of new catalysts and ligands for asymmetric synthesis.

Biology: The compound is used in biological research to study enzyme interactions and protein-ligand binding due to its unique structural features.

Medicine: In medicine, this compound is explored for its potential as a building block in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials, where its spirocyclic structure imparts desirable properties such as stability and reactivity.

Mechanism of Action

The mechanism by which (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Azaspiro[3.3]heptane-6-carboxylic acid
  • 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid
  • 2-Oxa-6-azaspiro[3.3]heptane oxalate

Uniqueness: (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different spatial arrangement and functional group orientation, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

(6S)-5-azaspiro[2.4]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)5-3-7(1-2-7)4-8-5/h5,8H,1-4H2,(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOAMAASOUOLEG-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12C[C@H](NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250608
Record name (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152723-57-4
Record name (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152723-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Reactant of Route 2
(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Reactant of Route 3
(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Reactant of Route 4
(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Reactant of Route 5
(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Reactant of Route 6
(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid

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